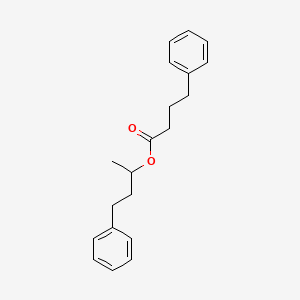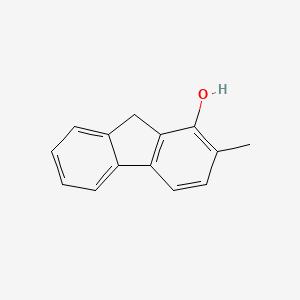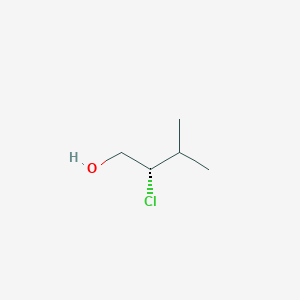
(2S)-2-chloro-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-chloro-3-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of (2S)-3-methylbutan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required purity standards.
化学反应分析
Types of Reactions: (2S)-2-chloro-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced compounds.
科学研究应用
Chemistry: (2S)-2-chloro-3-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be used as a reference compound in enantiomeric separation studies and chiral chromatography.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity and can be explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymers. It is also used as a solvent and reagent in various chemical processes.
作用机制
The mechanism of action of (2S)-2-chloro-3-methylbutan-1-ol depends on its specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activity are still under investigation and may vary based on the specific derivative or application.
相似化合物的比较
(2R)-2-chloro-3-methylbutan-1-ol: The enantiomer of (2S)-2-chloro-3-methylbutan-1-ol, with similar chemical properties but different biological activity.
2-chloro-3-methylbutan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.
2-chloro-3-methylbutane: A related compound without the hydroxyl group, exhibiting different reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its chiral nature, which allows it to interact with other chiral molecules in a stereospecific manner. This property makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition and separation.
属性
分子式 |
C5H11ClO |
|---|---|
分子量 |
122.59 g/mol |
IUPAC 名称 |
(2S)-2-chloro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
InChI 键 |
OJRHUICOVVSGSY-RXMQYKEDSA-N |
手性 SMILES |
CC(C)[C@@H](CO)Cl |
规范 SMILES |
CC(C)C(CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



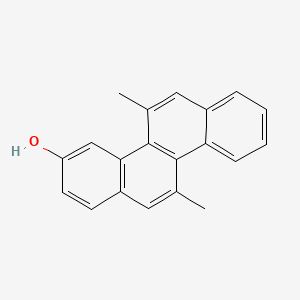
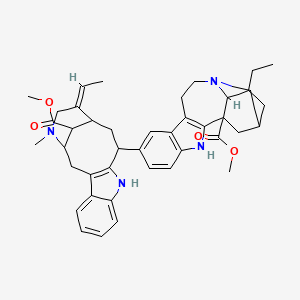

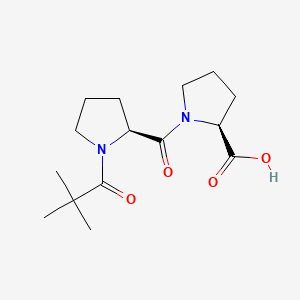
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
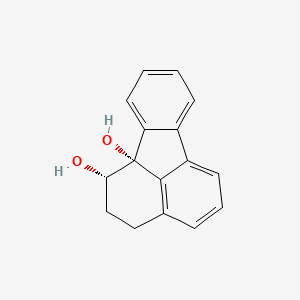
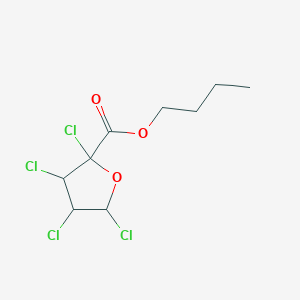



![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
